

Introduction: The Significance of Physicochemical Characterization

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Compound of Interest

Compound Name: *N,N-Dipropyl-L-alanine*

Cat. No.: *B1368280*

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N,N-Dipropyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, characterized by the substitution of two propyl groups on the alpha-amino nitrogen. This modification significantly alters the molecule's steric bulk and electronic properties compared to its parent amino acid, making its physical properties a critical area of study for researchers in peptide chemistry, drug discovery, and materials science. The N,N-dialkylation of amino acids can influence peptide conformation, increase lipophilicity, and enhance metabolic stability, making such compounds valuable building blocks.^{[1][2]}

A thorough understanding and precise measurement of the physical properties of **N,N-Dipropyl-L-alanine** are paramount. These parameters—including melting point, optical rotation, and solubility—are not merely data points; they are fundamental descriptors that govern the compound's purity, dictate its behavior in various solvents, inform formulation strategies, and ultimately influence its biological activity and application potential. This guide provides a comprehensive overview of the known physical properties of **N,N-Dipropyl-L-alanine** and details the rigorous experimental methodologies required for their validation.

Core Physical Properties: A Quantitative Summary

The fundamental physical characteristics of **N,N-Dipropyl-L-alanine** are summarized below. This data serves as a baseline for identity confirmation and purity assessment in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₉ NO ₂	[3][4][5]
Molecular Weight	173.26 g/mol	[3][5]
CAS Number	81854-56-0	[3][4][5]
Appearance	White to off-white solid, powder, or crystals	[3]
Melting Point	94-98 °C (Range reported across sources)	[3][4][6][7]
Boiling Point	253.8 ± 23.0 °C (Predicted)	[4]
Specific Optical Rotation	[α] _D ²⁰ = +14.0° to +18.0° (c=2 in Methanol)	

Experimental Methodologies & Scientific Rationale

The following sections detail the standard operating procedures for determining the key physical properties of **N,N-Dipropyl-L-alanine**. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

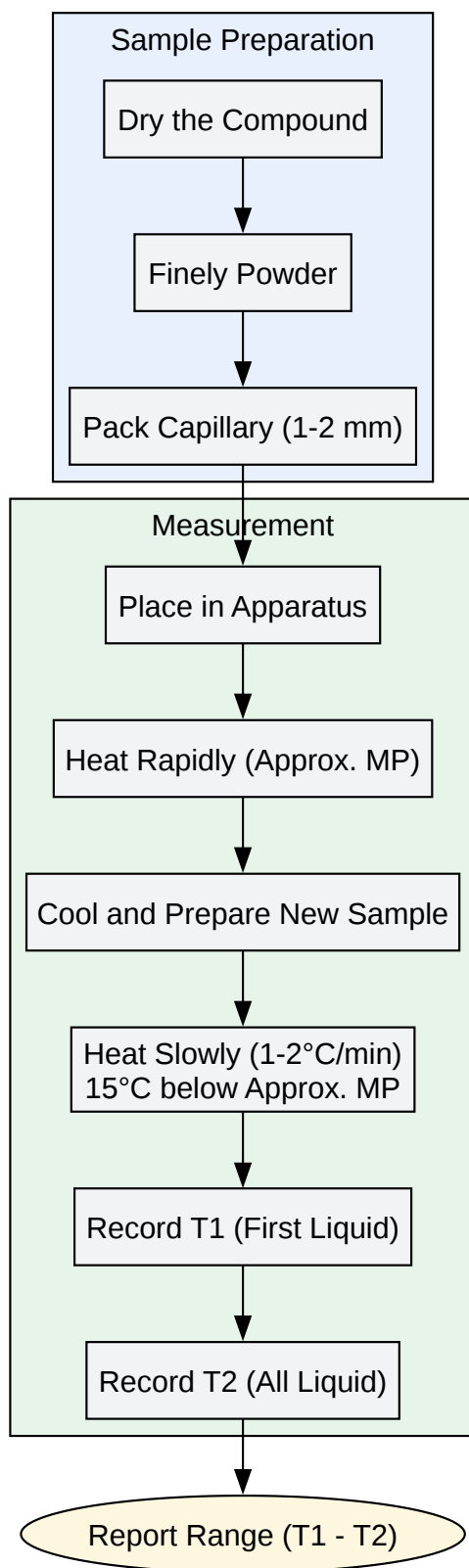
Melting Point Determination: A Criterion for Purity

The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8]

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry **N,N-Dipropyl-L-alanine** is packed into a glass capillary tube to a height of 1-2 mm.[8][9] Proper packing is crucial for uniform heat transfer.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) alongside a precision thermometer.[9]

- **Rapid Approximation (Optional but Recommended):** A preliminary rapid heating run is performed to quickly determine an approximate melting temperature. This saves time during the precise measurement.^[9]
- **Precise Measurement:** A fresh sample is heated at a slow, controlled rate (1-2°C per minute) starting approximately 10-15°C below the approximate melting point.^[9]
 - **Scientific Rationale:** A slow heating rate ensures that the sample and thermometer temperatures remain in thermal equilibrium, preventing an overestimation of the melting point.
- **Data Recording:** Two temperatures are recorded:
 - **T₁:** The temperature at which the first drop of liquid appears.
 - **T₂:** The temperature at which the entire sample becomes a clear liquid.
- **Reporting:** The result is reported as a range (T₁ - T₂). For **N,N-Dipropyl-L-alanine**, a sharp range within the literature values (e.g., 95.5-96.5°C) indicates high purity.



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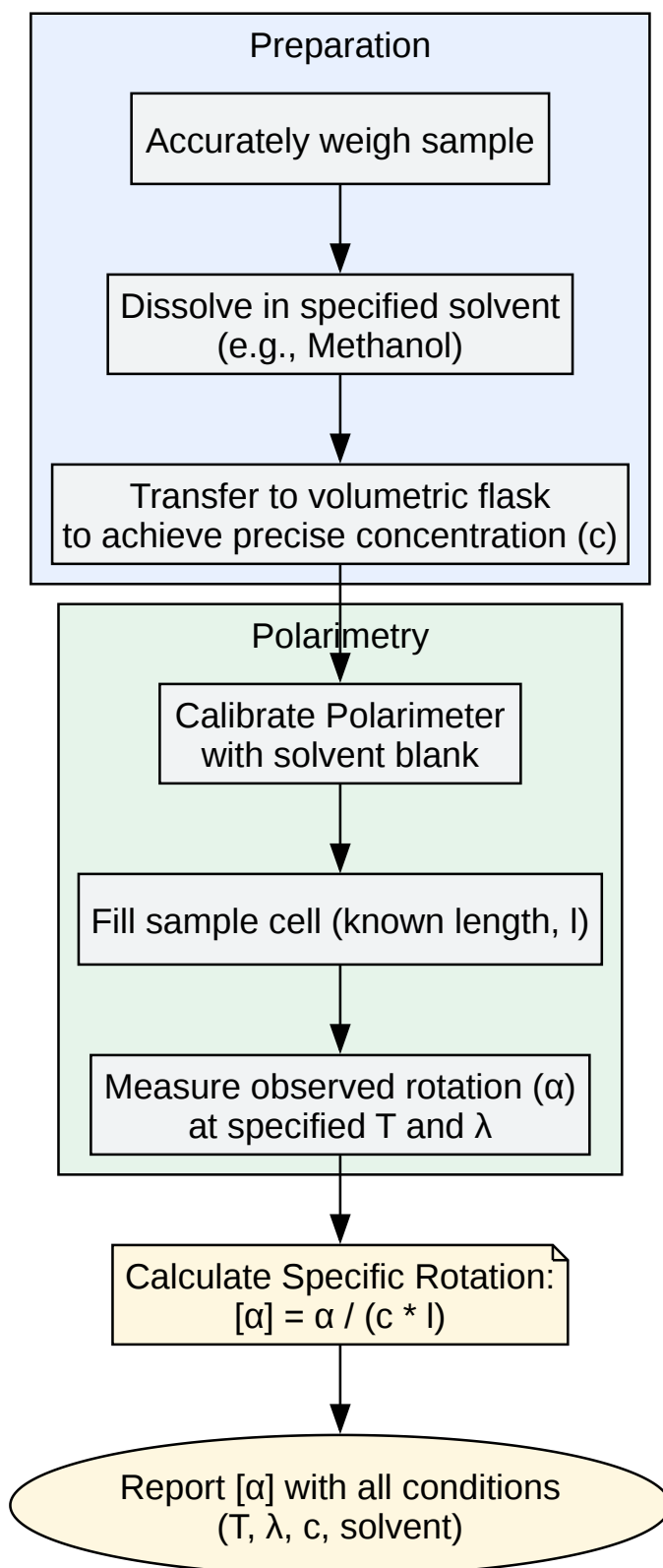
Caption: Workflow for Accurate Melting Point Determination.

Specific Optical Rotation: Confirming Stereochemical Integrity

N,N-Dipropyl-L-alanine is a chiral molecule, derived from the L-enantiomer of alanine. Its ability to rotate plane-polarized light is an intrinsic physical property that confirms its enantiomeric identity. The specific rotation, $[\alpha]$, is a standardized value that allows for comparison across laboratories.[\[10\]](#)[\[11\]](#)

Protocol: Polarimetric Measurement

- **Solution Preparation:** A precise concentration of the compound is prepared. For **N,N-Dipropyl-L-alanine**, a concentration (c) of 2 g per 100 mL (or 0.02 g/mL) in methanol is a known standard. The sample must be fully dissolved.
- **Polarimeter Setup:** A polarimeter is calibrated using a blank (pure solvent). The measurement is standardized using the sodium D-line ($\lambda = 589 \text{ nm}$) at a controlled temperature (e.g., 20°C).[\[10\]](#)[\[12\]](#)
- **Measurement:** The prepared solution is placed in a sample cell of a known path length (l), typically 1 decimeter (dm). The observed rotation (α) is measured.
- **Calculation:** The specific rotation is calculated using the formula: $[\alpha] = \alpha / (c \times l)$
 - α = observed rotation in degrees
 - c = concentration in g/mL
 - l = path length in decimeters (dm)
 - **Scientific Rationale:** This formula normalizes the observed rotation by concentration and path length, making $[\alpha]$ a characteristic constant for the compound under specified conditions (solvent, temperature, wavelength).[\[10\]](#)[\[13\]](#)
- **Reporting:** The result is reported with all conditions specified, e.g., $[\alpha]^{20}_D = +16.5^\circ$ ($c=2$, Methanol). A positive sign indicates dextrorotatory rotation (clockwise).[\[11\]](#)[\[12\]](#)



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